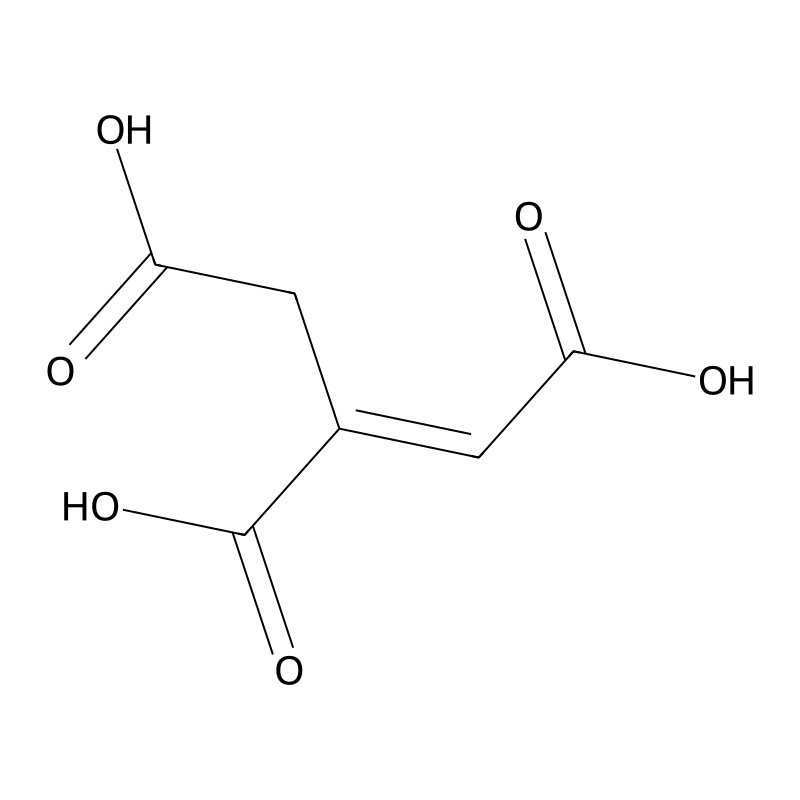trans-Aconitic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
400.0 mg/mL
soluble in water and alcohol
Synonyms
Canonical SMILES
Isomeric SMILES
Biochemistry and Metabolism:
- Citric Acid Cycle: Trans-aconitic acid is an intermediate metabolite in the citric acid cycle, also known as the Krebs cycle. This cycle is fundamental to cellular respiration in most living organisms, playing a crucial role in energy production .
- Antimicrobial activity: Studies have shown that trans-aconitic acid exhibits antimicrobial properties against certain pathogens, including Leishmania donovani, a parasite responsible for Leishmaniasis .
Food Science and Technology:
- Food additive: Trans-aconitic acid is approved as a food additive in some countries and can be used as an acidity regulator or flavoring agent .
- Biomarker: The presence of trans-aconitic acid in urine can be an indicator of soy product consumption .
Other Applications:
Trans-aconitic acid is the trans-isomer of aconitic acid, characterized by the chemical formula C₆H₆O₆. It is a tricarboxylic acid that plays a crucial role as an intermediate in the tricarboxylic acid cycle, which is vital for cellular respiration in aerobic organisms. This compound exists predominantly in the trans configuration due to its stability compared to the cis form .
Research suggests trans-aconitic acid may possess antimicrobial properties. One study indicates it can inhibit the transformation of Leishmania donovani amastigotes to promastigotes, a crucial step in the Leishmania parasite's life cycle []. However, the exact mechanism by which trans-aconitic acid exerts this effect is not fully understood and requires further investigation.
- Dehydration of Citric Acid: Trans-aconitic acid can be produced abiotically from citric acid using dehydration methods involving sulfuric or methane sulfonic acids .
- Isomerization: The conversion between cis- and trans-aconitic acids occurs via the enzyme aconitase during the TCA cycle .
- Cross-Linking Reactions: It can act as a cross-linking agent in polymer chemistry, reacting with amines to form stable networks .
Trans-aconitic acid has been identified as a fundamental metabolite with several biological functions:
- Metabolic Intermediate: It serves as a key intermediate in the tricarboxylic acid cycle, facilitating energy production through aerobic respiration .
- Antioxidant Properties: Studies have shown that trans-aconitic acid possesses free radical scavenging abilities, contributing to its potential health benefits .
- Nematicidal Activity: Research indicates that trans-aconitic acid exhibits nematicidal properties against certain pests, highlighting its utility in agricultural applications .
Trans-aconitic acid can be synthesized through several methods:
- Microbial Fermentation: Certain microorganisms can produce trans-aconitic acid from citric acid under specific conditions without harmful reagents .
- Chemical Synthesis: Traditional synthetic routes involve dehydration reactions of citric acid or aconitic intermediates .
- Biocatalytic Processes: Whole-cell biocatalysis has been explored for synthesizing trans-aconitic acid from citric acid using engineered microbial strains .
Trans-aconitic acid has diverse applications across various fields:
- Polymer Chemistry: It is used as a cross-linking agent in the production of biodegradable polymers and films .
- Food Industry: Its antioxidant properties make it suitable for use as a preservative or additive in food products .
- Agriculture: Due to its nematicidal properties, it can be utilized as a natural pesticide .
Research has focused on the interactions of trans-aconitic acid with other compounds:
- Cross-Linking with Polymers: Trans-aconitic acid reacts effectively with amine groups in polymers, enhancing their mechanical properties and stability .
- Biochemical Interactions: Its role as an intermediate in metabolic pathways implies significant interactions with enzymes and other metabolites within the TCA cycle .
Trans-aconitic acid shares similarities with several other organic acids. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Cis-Aconitic Acid | Isomer of Aconitic Acid | Less stable than trans form; intermediate in TCA cycle |
| Itaconic Acid | Unsaturated Dicarboxylic Acid | Used in polymer production; derived from fungal fermentation |
| Fumaric Acid | Unsaturated Dicarboxylic Acid | Key role in metabolism; used as food additive |
| Malic Acid | Dicarboxylic Acid | Involved in fruit ripening; used as flavoring agent |
Trans-aconitic acid stands out due to its specific structural configuration and its dual role as both a metabolic intermediate and a functional compound in industrial applications.
Physical Description
Solid
colourless or yellow crystals, leaves, or plates; pleasant winey acid taste; almost odourless
Color/Form
WHITE CRYSTALLINE POWDER
WHITE OR YELLOWISH CRYSTALLINE SOLID
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
Decomposition
Melting Point
125 °C
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 5 of 12 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 7 of 12 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
499-12-7
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Methods of Manufacturing
General Manufacturing Information
1-Propene-1,2,3-tricarboxylic acid, (1Z)-: ACTIVE
REPORTED USES: NON-ALCOHOLIC BEVERAGES 0.20-2.0 PPM; ALCOHOLIC BEVERAGES 20 PPM; ICE CREAM, ICES, ETC 0.60 PPM; CANDY 0.60-3O PPM; BAKED GOODS 0.60-15 PPM; CHEWING GUM 28 PPM
FEMA NUMBER 2010








